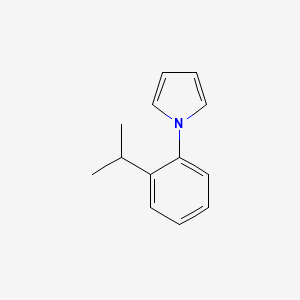

1-(2-isopropylphenyl)-1H-pyrrole

Description

Contextualization of Pyrrole (B145914) Chemistry in Organic Synthesis

Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block in organic chemistry. youtube.comnist.gov Its structure is found in a vast array of natural products, including heme, chlorophyll, and vitamin B12, highlighting its crucial role in biological systems. mdpi.com The pyrrole ring's unique electronic properties, stemming from the delocalization of the nitrogen's lone pair of electrons into the aromatic system, make it highly reactive towards electrophilic substitution, more so than benzene. libretexts.orgpearson.compearson.com This reactivity allows for the synthesis of a wide variety of substituted pyrroles, which are valuable intermediates in the creation of pharmaceuticals, agrochemicals, and materials. alliedacademies.org

One of the most classic and enduring methods for synthesizing pyrroles is the Paal-Knorr synthesis. youtube.comwikipedia.orgtandfonline.com This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to form the pyrrole ring. organic-chemistry.orgalfa-chemistry.com While effective, traditional Paal-Knorr conditions can be harsh. tandfonline.com Consequently, modern organic synthesis has seen the development of milder and more efficient methods, including the use of various catalysts and greener reaction conditions, to access these important heterocyles. mdpi.comtandfonline.com

The Role of N-Aryl Substitution in Pyrrole Research

The introduction of a substituent on the nitrogen atom of the pyrrole ring, known as N-substitution, significantly influences the molecule's properties and reactivity. When an aryl group is attached to the nitrogen, forming an N-aryl pyrrole, the electronic and steric characteristics of the resulting compound are altered. The aryl group, through its electronic effects (both inductive and resonance), can modulate the electron density of the pyrrole ring, thereby affecting its reactivity in subsequent chemical transformations.

The synthesis of N-aryl pyrroles can be achieved through various methods. A prominent and versatile method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine (in this case, pyrrole). wikipedia.orgnumberanalytics.comlibretexts.org This reaction is prized for its broad substrate scope and functional group tolerance, allowing for the synthesis of a diverse range of N-aryl pyrroles under relatively mild conditions. wikipedia.orgacs.org The development of specialized ligands for the palladium catalyst has been crucial in expanding the applicability of this reaction. wikipedia.org Another important synthetic route is the Paal-Knorr synthesis, where an aromatic amine is condensed with a 1,4-dicarbonyl compound. tandfonline.comalfa-chemistry.com

The presence of the N-aryl group can also introduce steric hindrance, which can direct the regioselectivity of subsequent reactions on the pyrrole ring. researchgate.net Furthermore, the N-aryl substituent itself can be a site for further functionalization, expanding the molecular diversity that can be achieved. These modifications are crucial in the fields of medicinal chemistry and materials science, where precise control over molecular architecture is essential for designing compounds with specific biological activities or physical properties. nih.govnih.gov

Specific Research Importance of 1-(2-Isopropylphenyl)-1H-pyrrole within Contemporary Organic Chemistry

Within the broad class of N-aryl pyrroles, this compound stands out due to the specific structural features imparted by the 2-isopropylphenyl group. The bulky isopropyl group positioned ortho to the point of attachment on the phenyl ring introduces significant steric hindrance. This steric bulk can have a profound impact on the conformation of the molecule and the reactivity of the pyrrole ring.

The synthesis of this compound can be accomplished through established methods for N-aryl pyrrole synthesis, such as the Buchwald-Hartwig amination or the Paal-Knorr reaction, by utilizing 2-isopropylaniline (B1208494) as the starting amine. The steric hindrance of the 2-isopropylphenyl group can influence the efficiency of these synthetic methods and may require optimized reaction conditions.

The primary research importance of this compound lies in its utility as a building block and a ligand in organic synthesis. The steric bulk can be exploited to control the stereochemistry of reactions or to stabilize reactive intermediates. For instance, N-aryl pyrroles with bulky ortho substituents have been investigated as ligands in transition metal catalysis, where the steric environment around the metal center can influence the catalyst's activity and selectivity.

Furthermore, derivatives of this compound have been explored in various research contexts. For example, related structures like this compound-2-carbaldehyde and diethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate serve as intermediates for more complex molecules. bldpharm.comsigmaaldrich.com The study of such compounds contributes to a deeper understanding of structure-activity relationships and the development of new synthetic methodologies.

Below is a table summarizing some key chemical data for this compound and related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1H-Pyrrole | 109-97-7 | C4H5N | 67.09 |

| 2-Phenyl-1H-pyrrole | 3042-22-6 | C10H9N | 143.19 |

| This compound-2-carbaldehyde | 383136-02-5 | C14H15NO | 213.28 |

| Diethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate | 853329-91-6 | C20H25NO4 | 343.42 |

| 1-(4-Isopropylphenyl)-1H-pyrrole-2,5-dione | 78987-56-1 | C13H13NO2 | 215.25 |

| 5-(3-Isopropylphenyl)-1H-pyrrole-2-carboxylic acid | 2138067-52-2 | C14H15NO2 | 229.27 |

This data is compiled from various chemical suppliers and databases. nist.govbldpharm.comsigmaaldrich.comnist.govmatrixscientific.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-(2-propan-2-ylphenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-11(2)12-7-3-4-8-13(12)14-9-5-6-10-14/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNVOWVFGGSCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60228208 | |

| Record name | 1H-Pyrrole, 1-(2-(1-methylethyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77503-16-3 | |

| Record name | 1H-Pyrrole, 1-(2-(1-methylethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077503163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole, 1-(2-(1-methylethyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Isopropylphenyl 1h Pyrrole

Retrosynthetic Analysis of the 1-(2-Isopropylphenyl)-1H-pyrrole Scaffold

A retrosynthetic analysis of this compound suggests several viable synthetic disconnections. The most direct approach involves the formation of the C-N bond between the pyrrole (B145914) nitrogen and the 2-isopropylphenyl ring. This disconnection points to two main synthetic strategies: the reaction of a pyrrole anion or pyrrole itself with a suitable 2-isopropylphenyl electrophile, or the condensation of a primary amine, 2-isopropylaniline (B1208494), with a 1,4-dicarbonyl compound.

A second approach considers the formation of the pyrrole ring itself. This could be achieved through a cycloaddition reaction, where the components would assemble to form the N-arylpyrrole core in a single step. Each of these retrosynthetic pathways leads to distinct synthetic methodologies, which are explored in detail below.

Direct N-Arylation Strategies for Pyrrole Synthesis

Direct N-arylation represents a powerful and widely used method for the synthesis of N-arylpyrroles. These strategies typically involve the formation of a C-N bond between pyrrole and an aryl halide or a related electrophile.

Transition-Metal Catalyzed Cross-Coupling Approaches

Transition-metal catalyzed cross-coupling reactions are the cornerstone of modern N-arylation chemistry. The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination utilizes a palladium catalyst to couple an amine (in this case, pyrrole) with an aryl halide (e.g., 2-isopropylbromobenzene or 2-isopropyliodobenzene). The reaction is highly versatile and tolerant of a wide range of functional groups. For a sterically hindered substrate like 2-isopropylphenyl halide, the choice of ligand is crucial for achieving good yields.

The Ullmann condensation is a classical copper-catalyzed reaction that couples an aryl halide with an amine. While traditionally requiring harsh reaction conditions (high temperatures), modern modifications using ligands have made this method more practical and applicable to a broader range of substrates. rsc.orgwikipedia.org

A hypothetical reaction scheme for the Buchwald-Hartwig amination is presented below:

Ligand Design and Optimization in N-Arylation Reactions

The success of transition-metal catalyzed N-arylation, particularly with sterically demanding substrates, is heavily dependent on the design and selection of the appropriate ligand. For the synthesis of this compound via Buchwald-Hartwig amination, bulky and electron-rich phosphine (B1218219) ligands are generally preferred. These ligands stabilize the palladium catalyst, promote oxidative addition of the aryl halide, and facilitate the reductive elimination of the final product.

Examples of ligand classes that have proven effective in the N-arylation of pyrroles with sterically hindered aryl halides include biarylphosphines (e.g., XPhos, SPhos) and ferrocenylphosphines. The optimization of the ligand, along with the base, solvent, and temperature, is critical to achieving high yields and minimizing side reactions.

Cycloaddition Reactions for N-Arylpyrrole Formation

Cycloaddition reactions offer an alternative and often elegant approach to the synthesis of N-arylpyrroles, potentially forming the heterocyclic core and the C-N bond in a single step. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. While pyrrole itself is not a highly reactive diene in Diels-Alder reactions, substituted pyrroles can participate in such transformations. nih.gov

A hypothetical Diels-Alder approach to a precursor of this compound could involve the reaction of a diene with a dienophile containing the 2-isopropylphenylamino moiety. Subsequent aromatization would then yield the desired N-arylpyrrole. However, the direct synthesis of this compound via a standard Diels-Alder reaction is not a commonly reported or straightforward method.

Another relevant cycloaddition is the [3+2] cycloaddition of an azide (B81097) with an alkyne, which can lead to the formation of a triazole ring, but can be adapted in multi-step syntheses to form pyrrole derivatives. nih.gov

Optimization of Reaction Conditions and Yields for this compound Synthesis

Given the lack of specific literature data for the synthesis of this compound, we present an illustrative data table based on typical conditions for the Paal-Knorr synthesis of sterically hindered N-arylpyrroles. The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound (e.g., 2,5-hexanedione) with a primary amine (2-isopropylaniline). organic-chemistry.org

Table 1: Illustrative Optimization of Paal-Knorr Synthesis for a Sterically Hindered N-Arylpyrrole

| Entry | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Acetic Acid | 100 | 12 | 45 |

| 2 | p-Toluenesulfonic acid | 120 | 8 | 60 |

| 3 | Microwave (AcOH) | 150 | 0.5 | 75 |

This table is illustrative and based on general principles for the synthesis of sterically hindered N-arylpyrroles. Actual results for this compound may vary.

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

The choice of synthetic route for this compound depends on several factors, including the availability of starting materials, desired scale, and tolerance to reaction conditions.

Paal-Knorr Synthesis: This is a classical and often straightforward method. However, it can require harsh conditions (high temperatures and acidic catalysts) which may not be suitable for sensitive substrates. The yields can be moderate, especially with sterically hindered anilines.

Buchwald-Hartwig Amination: This method offers high efficiency, good functional group tolerance, and generally milder reaction conditions compared to the classical Ullmann condensation. The main challenge lies in identifying the optimal catalyst-ligand system for the sterically hindered 2-isopropylphenyl halide.

Ullmann Condensation: While historically significant, the classical Ullmann reaction often requires high temperatures and stoichiometric copper. Modern ligand-accelerated protocols have improved its scope and efficiency, making it a viable option. wikipedia.org

Cycloaddition Reactions: These routes can be highly efficient in terms of step economy. However, the development of a specific cycloaddition for the direct synthesis of this compound may require significant methodological development.

Table 2: Comparative Overview of Synthetic Routes

| Synthetic Route | Advantages | Disadvantages |

|---|---|---|

| Paal-Knorr Synthesis | Simple, readily available starting materials | Often requires harsh conditions, moderate yields with hindered substrates |

| Buchwald-Hartwig Amination | High yields, mild conditions, broad substrate scope | Requires expensive catalysts and ligands, optimization can be complex |

| Ullmann Condensation | Uses inexpensive copper catalyst | Classical conditions are harsh, modern methods require ligand optimization |

Chemical Reactivity and Transformation of 1 2 Isopropylphenyl 1h Pyrrole

Electrophilic Aromatic Substitution (EAS) on the Pyrrole (B145914) Moiety

The pyrrole ring is a π-excessive heterocycle, meaning it possesses a higher electron density than benzene, making it significantly more reactive towards electrophiles. wikipedia.orgbaranlab.orgonlineorganicchemistrytutor.comyoutube.comyoutube.com Electrophilic substitution on the pyrrole ring is generally favored at the C2 (α) position due to the greater resonance stabilization of the resulting cationic intermediate (the arenium ion) compared to attack at the C3 (β) position. baranlab.orgonlineorganicchemistrytutor.comlibretexts.orgorganic-chemistry.orgstackexchange.com

Regioselectivity and Electronic Effects of the N-(2-Isopropylphenyl) Group

The N-(2-isopropylphenyl) substituent plays a crucial role in determining the regioselectivity of electrophilic attack on the pyrrole ring. This substituent exerts both electronic and steric effects. Electronically, the phenyl group is generally electron-withdrawing via an inductive effect, which can slightly deactivate the pyrrole ring compared to an N-alkylpyrrole. However, the steric bulk of the ortho-isopropyl group is a more dominant factor. rsc.org

This steric hindrance at the nitrogen atom can influence the preferred site of electrophilic attack. In many cases, bulky N-substituents can direct electrophiles away from the adjacent C2 and C5 positions, leading to an increased proportion of substitution at the C3 and C4 positions. rsc.org Therefore, in the case of 1-(2-isopropylphenyl)-1H-pyrrole, a mixture of C2 and C3 substituted products can be expected, with the ratio being highly dependent on the nature and size of the incoming electrophile.

Table 1: Expected Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reagent (Example) | Expected Major Product(s) | Rationale |

| Vilsmeier-Haack (POCl₃, DMF) | 2-formyl-1-(2-isopropylphenyl)-1H-pyrrole and 3-formyl-1-(2-isopropylphenyl)-1H-pyrrole | The Vilsmeier-Haack reaction is sensitive to steric effects; thus, an increase in the C3-substituted isomer is likely compared to less hindered N-arylpyrroles. rsc.org |

| Bromination (NBS) | 2-bromo-1-(2-isopropylphenyl)-1H-pyrrole and polybrominated products | Halogenation of pyrroles is often rapid and can lead to polysubstitution. wikipedia.org Monobromination can be achieved under controlled conditions. |

| Nitration (HNO₃/Ac₂O) | 2-nitro-1-(2-isopropylphenyl)-1H-pyrrole | Milder nitrating agents are required for pyrroles to avoid degradation. youtube.com |

| Friedel-Crafts Acylation | 2-acyl-1-(2-isopropylphenyl)-1H-pyrrole and 3-acyl-1-(2-isopropylphenyl)-1H-pyrrole | Strong Lewis acids like AlCl₃ can cause polymerization of pyrroles; milder catalysts are preferred. stackexchange.commun.ca The steric hindrance of the N-substituent will influence the C2/C3 ratio. |

Mechanistic Investigations of Substitution Patterns

The mechanism of electrophilic aromatic substitution on pyrrole involves the attack of an electrophile on the π-electron system of the ring to form a resonance-stabilized cationic intermediate. onlineorganicchemistrytutor.comyoutube.com For this compound, two primary pathways for substitution on the pyrrole ring exist: attack at C2 and attack at C3.

Attack at C2: The positive charge in the resulting arenium ion can be delocalized over three atoms, including the nitrogen atom. This extensive delocalization leads to a more stable intermediate and a lower activation energy for its formation, making C2 the kinetically favored position of attack in many cases. baranlab.orgonlineorganicchemistrytutor.comorganic-chemistry.org

Attack at C3: The positive charge in the arenium ion formed from C3 attack can only be delocalized over two carbon atoms and does not directly involve the nitrogen atom in the same way. This results in a less stable intermediate and a higher activation energy compared to C2 attack. baranlab.orgonlineorganicchemistrytutor.comorganic-chemistry.org

The presence of the bulky N-(2-isopropylphenyl) group can sterically hinder the approach of the electrophile to the C2 position, thereby increasing the likelihood of attack at the C3 position. Quantum chemical calculations on related N-substituted pyrroles have shown that steric factors and charges on the atoms are key determinants of the α- to β-substitution ratio. rsc.org

Nucleophilic Additions and Substitutions on the Pyrrole Ring System

The electron-rich nature of the pyrrole ring makes it generally unreactive towards nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is not a common reaction pathway for pyrroles unless the ring is activated by strong electron-withdrawing groups, which are not present in this compound.

However, reactions with strong organometallic bases, such as organolithium reagents, can lead to deprotonation of the pyrrole ring. For N-substituted pyrroles, lithiation typically occurs at the C2 position due to the directing effect of the nitrogen atom. uwindsor.ca This C2-lithiated species can then react with various electrophiles, providing a powerful method for the regioselective functionalization of the pyrrole ring at a position that is also favored in electrophilic substitution.

Table 2: Potential Reactions Involving Nucleophiles with this compound

| Reagent | Expected Reaction Type | Potential Product(s) |

| n-Butyllithium (n-BuLi) | C2-Lithiation | 1-(2-Isopropylphenyl)-2-lithiopyrrole |

| 1-(2-Isopropylphenyl)-2-lithiopyrrole + Electrophile (e.g., CO₂) | Nucleophilic attack by the lithiated species | This compound-2-carboxylic acid |

Functional Group Interconversions (FGIs) on the Isopropylphenyl Substituent

The isopropylphenyl substituent offers additional sites for chemical modification, namely the isopropyl side-chain and the phenyl ring itself.

Side-Chain Modifications of the Isopropyl Group

The isopropyl group possesses a benzylic carbon atom with a tertiary hydrogen. This benzylic position is susceptible to radical and oxidative transformations.

Benzylic Bromination: The tertiary benzylic hydrogen of the isopropyl group can be selectively replaced by a bromine atom using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., light or a radical initiator). libretexts.orgchadsprep.comyoutube.commasterorganicchemistry.com This reaction proceeds via a resonance-stabilized benzylic radical intermediate.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can oxidize the isopropyl group. Depending on the reaction conditions, this can lead to the formation of a tertiary alcohol, 2-(2-(1H-pyrrol-1-yl)phenyl)propan-2-ol, or, with more vigorous oxidation, cleavage of the C-C bonds of the isopropyl group to yield 2-(1H-pyrrol-1-yl)benzoic acid. For this more extensive oxidation to a carboxylic acid to occur, at least one benzylic hydrogen must be present, which is the case for the isopropyl group.

Table 3: Representative Functional Group Interconversions of the Isopropyl Group

| Reagent(s) | Reaction Type | Expected Product |

| N-Bromosuccinimide (NBS), light/heat | Radical Bromination | 1-(2-(2-bromopropan-2-yl)phenyl)-1H-pyrrole |

| Potassium Permanganate (KMnO₄), heat | Oxidation | 2-(1H-Pyrrol-1-yl)benzoic acid or 2-(2-(1H-pyrrol-1-yl)phenyl)propan-2-ol |

Aromatic Ring Functionalizations (excluding pyrrole ring)

The phenyl ring of the this compound substituent can also undergo functionalization, although this is often more challenging than substitution on the highly activated pyrrole ring.

Directed Ortho-Metalation (DoM): The pyrrole nitrogen can act as a directing group in metalation reactions. baranlab.orgwikipedia.orgorganic-chemistry.orgresearchgate.net The use of a strong base like n-butyllithium could potentially lead to deprotonation at the ortho position of the phenyl ring (C6 of the phenyl group) that is not occupied by the isopropyl group. This lithiated intermediate can then be quenched with an electrophile.

Palladium-Catalyzed Cross-Coupling: If the phenyl ring is first halogenated (for example, through a directed ortho-metalation followed by quenching with a halogen source), the resulting aryl halide can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). rsc.orgnih.govyoutube.comyoutube.com This allows for the formation of new carbon-carbon and carbon-heteroatom bonds on the phenyl ring.

Metalation and Cross-Coupling Chemistry of this compound

The introduction of functional groups onto the pyrrole ring of this compound can be effectively achieved through metalation followed by cross-coupling reactions. The bulky 2-isopropylphenyl group plays a crucial role in directing these reactions.

Directed Ortho-Metalation:

The concept of directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the case of N-aryl compounds, a substituent on the aryl ring can direct the deprotonation to an adjacent ortho position. For this compound, the pyrrolyl group itself can act as a directing group for the metalation of the phenyl ring. The nitrogen atom of the pyrrole ring can coordinate with an organolithium reagent, facilitating the deprotonation of the C6 position of the phenyl ring. However, the inherent acidity of the pyrrole ring protons, particularly at the C2 and C5 positions, presents a competitive pathway.

Studies on similar N-arylpyrroles have shown that the site of metalation is highly dependent on the reaction conditions, including the base used, the solvent, and the temperature. For instance, the deprotonation of N-phenylpyrrole with butyllithium (B86547) in the presence of TMEDA can lead to lithiation at the C2 position of the pyrrole ring or the ortho position of the phenyl ring. The presence of the sterically demanding ortho-isopropyl group in this compound is expected to influence this regioselectivity, potentially favoring metalation at the less hindered C5 position of the pyrrole ring or at the C6 position of the phenyl ring.

Cross-Coupling Reactions:

Once metalated, the resulting organometallic intermediate of this compound can participate in various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings, to form new carbon-carbon or carbon-heteroatom bonds. These reactions typically employ a palladium catalyst.

For example, a borylated derivative of this compound, which could be synthesized via lithiation followed by reaction with a borate (B1201080) ester, would be a suitable substrate for Suzuki-Miyaura cross-coupling with aryl or vinyl halides. This would allow for the introduction of a wide range of substituents at a specific position on the pyrrole or phenyl ring.

While specific data for cross-coupling reactions of this compound is not extensively documented in publicly available literature, the general reactivity of N-arylpyrroles in such transformations is well-established. The yield and efficiency of these reactions would be influenced by the steric hindrance imposed by the ortho-isopropyl group, which might necessitate the use of specialized ligands to facilitate the catalytic cycle.

A derivative, this compound-2-carbaldehyde, is a known compound, suggesting that functionalization at the C2 position is achievable. bldpharm.com This could potentially be accomplished through a Vilsmeier-Haack type reaction or by metalation at C2 followed by quenching with an appropriate electrophile.

| Reaction Type | Reagents and Conditions | Product | Yield (%) |

| Hypothetical Suzuki-Miyaura Coupling | This compound-2-boronic acid, Aryl halide, Pd catalyst, Base | 2-Aryl-1-(2-isopropylphenyl)-1H-pyrrole | Data not available |

| Hypothetical Heck Coupling | This compound, Alkene, Pd catalyst, Base | Alkenyl-substituted this compound | Data not available |

Oxidation and Reduction Reactions of the Pyrrole Nucleus

The pyrrole ring in this compound is susceptible to both oxidation and reduction, leading to a variety of transformed products.

Oxidation:

The electron-rich nature of the pyrrole ring makes it sensitive to oxidizing agents. Strong oxidants can lead to polymerization or degradation of the pyrrole ring. However, under controlled conditions, selective oxidation can be achieved. For instance, reaction with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of pyrrolinones. The regioselectivity of this oxidation would be influenced by the electronic effects and steric hindrance of the N-substituent. In the case of this compound, the bulky substituent might direct the oxidation towards the less hindered C5 position.

Oxidative polymerization is another characteristic reaction of pyrroles, leading to conducting polymers. While this is a well-known reaction for pyrrole itself, the presence of the large, non-planar 2-isopropylphenyl group would likely disrupt the planarity required for effective polymer chain conjugation, thus affecting the electronic properties of the resulting polymer.

Reduction:

The aromatic pyrrole ring can be reduced to its corresponding saturated derivative, pyrrolidine. This transformation typically requires catalytic hydrogenation under pressure, using catalysts such as palladium, platinum, or rhodium on a carbon support. The steric bulk of the ortho-isopropylphenyl group could potentially hinder the approach of the substrate to the catalyst surface, making the reduction of this compound more challenging compared to less substituted N-arylpyrroles. The reaction conditions, including the choice of catalyst, solvent, temperature, and pressure, would need to be optimized to achieve efficient conversion.

The reduction of the pyrrole ring results in the loss of aromaticity and the formation of a flexible, five-membered aliphatic ring. The resulting 1-(2-isopropylphenyl)pyrrolidine would have significantly different chemical and physical properties compared to the parent pyrrole.

| Reaction Type | Reagents and Conditions | Product | Yield (%) |

| Hypothetical Oxidation | m-CPBA | 1-(2-Isopropylphenyl)pyrrolin-2-one | Data not available |

| Hypothetical Reduction | H₂, Pd/C, High pressure | 1-(2-Isopropylphenyl)pyrrolidine | Data not available |

Advanced Spectroscopic and Structural Elucidation of 1 2 Isopropylphenyl 1h Pyrrole

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) would be the primary technique to confirm the elemental composition and molecular weight of 1-(2-isopropylphenyl)-1H-pyrrole. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places).

For this compound, with a chemical formula of C₁₃H₁₅N, the exact mass can be calculated by summing the precise masses of its constituent isotopes (¹²C, ¹H, and ¹⁴N). This calculated exact mass would then be compared to the experimentally measured m/z value from the HRMS instrument. A match within a very narrow tolerance (e.g., ±5 ppm) would provide unequivocal confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass but different elemental compositions.

| Property | Information Provided for this compound |

| Technique | High-Resolution Mass Spectrometry (HRMS) |

| Measurement | Highly accurate mass-to-charge (m/z) ratio of the molecular ion. |

| Primary Result | Confirmation of the elemental formula (C₁₃H₁₅N). |

| Significance | Provides definitive proof of the compound's elemental composition and molecular weight. |

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of a molecule in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be essential to assign every proton and carbon atom in the structure.

Two-dimensional (2D) NMR experiments reveal correlations between different nuclei, allowing for the assembly of the molecular skeleton.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would identify protons that are coupled to each other, typically through two or three bonds. acgpubs.org For this compound, COSY would show correlations between the adjacent protons on the pyrrole (B145914) ring and between the methine and methyl protons of the isopropyl group. It would also reveal the connectivity within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). chemicalbook.comnih.gov It is a crucial step for assigning carbon signals based on the already assigned proton signals. For the target molecule, each protonated carbon would show a cross-peak in the HSQC spectrum, directly linking, for example, the pyrrole ring protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). chemicalbook.comnih.gov HMBC is vital for connecting different parts of the molecule. For instance, it would show correlations from the isopropyl protons to the phenyl ring carbons, and from the pyrrole ring protons to the phenyl ring carbons, confirming the N-phenyl linkage and the position of the isopropyl substituent.

| 2D NMR Technique | Correlation | Information Yielded for this compound |

| COSY | ¹H – ¹H | Shows which protons are adjacent, confirming the spin systems of the pyrrole ring, phenyl ring, and isopropyl group. |

| HSQC | ¹H – ¹³C (1-bond) | Directly links each proton to its attached carbon, assigning the signals for all CH, CH₂, and CH₃ groups. chemicalbook.comnih.gov |

| HMBC | ¹H – ¹³C (2-3 bonds) | Establishes the connectivity between molecular fragments, such as the bond between the pyrrole nitrogen and the isopropyl-substituted phenyl ring. chemicalbook.comnih.gov |

The orientation of the isopropylphenyl group relative to the pyrrole ring is not fixed and can rotate. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments detect correlations between protons that are close in space, regardless of whether they are connected through bonds. chemicalbook.comresearchgate.net

For this compound, these experiments would be critical for determining the preferred conformation (the average orientation of the two rings relative to each other) in solution. For example, a NOESY cross-peak between the protons of the isopropyl group and the protons on the pyrrole ring would indicate a spatial proximity that helps define the molecule's three-dimensional structure.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

If a suitable single crystal of this compound could be grown, Single-Crystal X-ray Diffraction would provide the most definitive structural information in the solid state. This technique determines the precise three-dimensional coordinates of every atom in the crystal lattice.

The results would include exact bond lengths, bond angles, and torsion angles, such as the angle between the plane of the pyrrole ring and the plane of the phenyl ring. researchgate.net This provides an unambiguous, static picture of the molecule's conformation in the solid state, which can be compared with the dynamic conformational information obtained from NMR.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, providing a molecular "fingerprint."

For this compound, the spectra would be expected to show:

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Aliphatic C-H stretching from the isopropyl group just below 3000 cm⁻¹.

C=C stretching vibrations from both the pyrrole and phenyl rings in the 1450-1600 cm⁻¹ region. researchgate.net

C-N stretching vibrations.

Characteristic out-of-plane bending (puckering) modes for the substituted aromatic and heteroaromatic rings in the fingerprint region (< 1000 cm⁻¹), which are diagnostic of the substitution pattern. researchgate.netbldpharm.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The absorption spectrum is characteristic of the conjugated π-electron system. For this compound, the conjugated system involves both the pyrrole and phenyl rings. The UV-Vis spectrum would show absorption bands, likely in the 200-300 nm range, corresponding to π-π* transitions within the aromatic systems. researchgate.netnist.gov

Fluorescence spectroscopy would measure the light emitted by the molecule as it relaxes from an excited electronic state back to the ground state. Not all molecules fluoresce, but for those that do, the emission spectrum provides further information about the electronic structure and excited-state properties.

Computational and Theoretical Investigations of 1 2 Isopropylphenyl 1h Pyrrole

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a primary computational method used to investigate the electronic properties of molecules. For a molecule like 1-(2-isopropylphenyl)-1H-pyrrole, a functional such as B3LYP combined with a basis set like 6-311++G(d,p) would be appropriate for accurate calculations of its structure and electronic characteristics. nih.gov

The electronic structure of this compound is characterized by the interaction between the π-electron system of the pyrrole (B145914) ring and the phenyl ring. The nitrogen atom's lone pair participates in the aromatic sextet of the pyrrole ring, which contains 6 π-electrons. gauthmath.com Molecular orbital (MO) analysis reveals how the orbitals from the pyrrole and the isopropylphenyl fragments combine.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic behavior. In N-aryl pyrroles, the HOMO is typically distributed across the pyrrole ring and the nitrogen atom, reflecting its electron-donating nature. The LUMO is often located on the aryl ring, especially if it contains electron-withdrawing groups, though in this case, it is spread across both ring systems.

Table 1: Illustrative Molecular Orbital Properties

| Property | Description |

|---|---|

| HOMO Location | Primarily delocalized over the pyrrole ring and nitrogen atom. |

| LUMO Location | Delocalized across both the pyrrole and phenyl rings. |

| Electron Density | High electron density is found on the pyrrole ring, making it susceptible to electrophilic attack. |

This table is illustrative and based on general principles for N-aryl pyrroles.

Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to predict a molecule's reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, the electron-rich pyrrole ring suggests that the molecule will act as a nucleophile in many reactions. The specific sites for electrophilic attack can be predicted by examining the regions where the HOMO has the largest electron density, which are typically the C2 and C5 positions of the pyrrole ring.

Table 2: Predicted Reactivity Descriptors (Illustrative Values)

| Parameter | Value (eV) | Significance |

|---|---|---|

| E(HOMO) | -5.8 | Indicates electron-donating capability. |

| E(LUMO) | -0.9 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.9 | Suggests moderate chemical stability and reactivity. |

Note: These values are hypothetical, based on typical ranges for similar aromatic heterocyclic compounds.

Conformational Analysis and Energy Landscapes of the N-Aryl Rotamer

The most significant conformational feature of this compound is the rotation around the C-N single bond linking the phenyl and pyrrole rings (the N-aryl rotamer). The bulky isopropyl group at the ortho position of the phenyl ring creates substantial steric hindrance, which restricts this rotation.

A potential energy surface (PES) scan, performed by systematically changing the dihedral angle between the two rings, can map the energy landscape. This analysis would reveal the most stable conformation (lowest energy) and the energy barrier to rotation. For N-aryl pyrroles with bulky ortho-substituents, the lowest energy conformation is typically one where the two rings are nearly perpendicular to each other to minimize steric clash. mdpi.com The rotational barrier in such compounds can be significant, potentially leading to the existence of stable atropisomers at room temperature. mdpi.com

Table 3: Hypothetical Conformational Energy Data

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 15.0 | Eclipsed (High energy, sterically hindered) |

| 90 | 0.0 | Perpendicular (Lowest energy, stable) |

| 180 | 14.5 | Eclipsed (High energy, sterically hindered) |

| Rotational Barrier | ~15.0 | Energy required to rotate from one stable conformer to another. |

This data is a simplified representation of the expected energy landscape for a sterically hindered N-aryl pyrrole.

Aromaticity Indices and Delocalization Studies of the Pyrrole Ring

The pyrrole ring is an aromatic system, and its degree of aromaticity can be quantified using various computational indices. These indices assess the extent of π-electron delocalization, which is a hallmark of aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This index evaluates the geometric contribution to aromaticity by measuring the variation of bond lengths from an ideal value. A HOMA value close to 1 indicates high aromaticity.

Nucleus-Independent Chemical Shift (NICS): NICS values are calculated at the center of the ring. A negative NICS value (e.g., NICS(0) or NICS(1)zz) indicates the presence of a diatropic ring current, which is a magnetic criterion for aromaticity. comporgchem.com

For this compound, the pyrrole ring is expected to show strong aromatic character. The N-phenyl substituent can slightly modulate this aromaticity by influencing the electron density within the ring, but the fundamental aromatic nature is retained.

Theoretical Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate 1H and 13C NMR chemical shifts. researchgate.net For this compound, calculations would predict distinct signals for the protons on the pyrrole and isopropylphenyl rings. The restricted rotation around the C-N bond may lead to magnetically non-equivalent protons on the isopropyl group or the phenyl ring, which could be observed in the NMR spectrum. nih.govnmrdb.org

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. nih.gov This allows for the assignment of specific absorption bands to the stretching and bending modes of functional groups, such as C-H, C=C, and C-N bonds within the molecule.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. acs.org An MD simulation would model the movements of the atoms at a given temperature, revealing the flexibility of the molecule and the dynamics of the N-aryl rotation. For this specific molecule, MD simulations would be particularly useful to visualize the restricted rotation of the phenyl group and to explore the conformational space available to the isopropyl group. These simulations can also be used to study how the molecule interacts with a solvent or other molecules in a condensed phase.

Applications of 1 2 Isopropylphenyl 1h Pyrrole in Advanced Organic Synthesis and Materials Science

1-(2-Isopropylphenyl)-1H-pyrrole as a Synthon for Complex Heterocyclic Architectures

The pyrrole (B145914) ring is a fundamental structural motif in a vast array of natural products and synthetic compounds with significant biological and material properties. The presence of the 2-isopropylphenyl group on the nitrogen atom of this compound can influence its reactivity and solubility, making it a potentially valuable synthon for the construction of more complex heterocyclic systems.

Precursor to Polysubstituted Pyrrole Derivatives

The pyrrole ring is susceptible to electrophilic substitution at the C2 and C5 positions, and to a lesser extent at the C3 and C4 positions. This reactivity allows for the introduction of a wide variety of functional groups, leading to polysubstituted pyrrole derivatives. Methodologies such as the Vilsmeier-Haack reaction for formylation, Friedel-Crafts acylation, and various halogenation reactions are commonly employed to functionalize the pyrrole core.

While specific studies on this compound are limited, the general reactivity of N-arylpyrroles suggests that it can serve as a starting material for a range of polysubstituted derivatives. The steric bulk of the ortho-isopropyl group on the phenyl ring may direct substitution to the less hindered positions of the pyrrole ring and could also influence the rotational barrier around the C-N bond, potentially leading to atropisomers with unique chiroptical properties.

Modern synthetic methods like multicomponent reactions (MCRs) and transition metal-catalyzed cross-coupling reactions provide efficient pathways to polysubstituted pyrroles. urfu.rursc.org For instance, a compound like this compound could potentially be further functionalized using these methods to create a library of novel compounds with diverse substitution patterns.

Table 1: Potential Reactions for the Synthesis of Polysubstituted Pyrroles from a 1-Arylpyrrole Backbone

| Reaction Type | Reagents and Conditions | Expected Product Type |

| Vilsmeier-Haack | POCl₃, DMF | Pyrrole-2-carbaldehyde |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | 2-Acylpyrrole |

| Halogenation | NBS, NCS, I₂ | Halogenated pyrrole |

| Suzuki Coupling | Aryl boronic acid, Pd catalyst | Aryl-substituted pyrrole |

| Heck Coupling | Alkene, Pd catalyst | Alkenyl-substituted pyrrole |

This table represents general reactions applicable to N-substituted pyrroles and serves as a predictive guide for the reactivity of this compound.

Building Block for Fused Heterocyclic Systems

N-substituted pyrroles are valuable precursors for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. The pyrrole ring can be annulated through various cyclization strategies to form bicyclic and polycyclic aromatic compounds.

For example, pyrrole derivatives can be used to construct indolizines and pyrrolo[1,2-a]pyrazines, which are known to exhibit a range of biological activities. nih.gov The synthesis of such fused systems often involves the initial functionalization of the pyrrole ring followed by an intramolecular cyclization reaction. The 2-isopropylphenyl substituent in this compound could play a role in directing these cyclizations and influencing the properties of the resulting fused heterocycles. Research on related pyrrolo[2,1-a]isoquinoline (B1256269) scaffolds highlights the importance of the pyrrole core in developing complex, biologically active molecules. wikipedia.org

Role in the Design and Synthesis of Functional Molecular Scaffolds

Molecular scaffolds are core structures upon which functional groups can be appended to create molecules with specific properties and functions. mdpi.com Pyrrole-based structures are attractive as molecular scaffolds due to their rigid, planar geometry and the potential for functionalization at multiple positions.

This compound can be envisioned as a scaffold where the pyrrole ring provides a defined spatial arrangement for substituents, and the 2-isopropylphenyl group can act as a bulky, lipophilic anchor or a point of further modification. The design of new functional molecules often relies on the ability to systematically modify a core scaffold. mdpi.com The synthetic accessibility of polysubstituted derivatives from a starting material like this compound would be crucial for its utility in this context.

Precursor for Advanced Materials (e.g., optoelectronic materials, polymer precursors, non-biological sensors)

Pyrrole-containing polymers, particularly polypyrrole, are well-known for their conducting properties and have been extensively studied for applications in electronics, sensors, and energy storage. The properties of these materials can be tuned by modifying the pyrrole monomer.

The introduction of a 2-isopropylphenyl group onto the pyrrole nitrogen could lead to polymers with altered solubility, processability, and electronic properties compared to unsubstituted polypyrrole. The bulky substituent may influence the planarity and packing of the polymer chains, which in turn affects charge transport and optical properties. Such modifications are a key strategy in the development of new organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.orgmdpi.comtue.nlrsc.orgresearchgate.net

Furthermore, the pyrrole moiety is a known component in the design of chemosensors. The nitrogen atom and the aromatic pi-system can interact with various analytes, leading to a detectable change in the molecule's optical or electronic properties. While no specific sensor applications of this compound have been reported, its derivatives could potentially be developed into non-biological sensors for ions or small molecules.

Ligand and Catalyst Development utilizing this compound Frameworks

Pyrrole derivatives have been successfully employed as ligands in coordination chemistry and catalysis. The nitrogen atom of the pyrrole ring can coordinate to a metal center, and substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting metal complex.

The this compound framework could be a valuable platform for the design of new ligands. The ortho-isopropylphenyl group could provide steric bulk near the metal center, which can be advantageous in controlling the selectivity of catalytic reactions. For example, atropisomeric ligands based on restricted C-N bond rotation in N-arylpyrroles have been developed and shown to be effective in asymmetric catalysis. The development of such ligands often involves the synthesis of highly functionalized pyrroles, which could potentially be derived from this compound. The design of new catalysts is an active area of research, with a focus on creating more efficient and selective systems for a wide range of chemical transformations. nih.govmdpi.com

Future Research Directions and Unexplored Avenues for 1 2 Isopropylphenyl 1h Pyrrole

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-arylpyrroles has traditionally relied on classical methods such as the Paal-Knorr and Hantzsch reactions. acs.orgcolab.ws However, the demand for more efficient, atom-economical, and environmentally benign processes necessitates the development of novel synthetic strategies.

Future research should focus on:

Catalytic C-N Cross-Coupling Reactions: While copper-mediated cross-coupling of pyrroles with arylboronic acids has been established for electron-deficient pyrroles, expanding this methodology to a broader range of substituted pyrroles and aryl partners, including the sterically hindered 2-isopropylphenyl group, at room temperature remains a key objective. nih.gov The development of more robust and versatile catalyst systems, potentially utilizing other transition metals, could significantly improve yields and substrate scope.

Organocatalytic Approaches: The use of organocatalysts, such as squaric acid or vitamin B1, presents a green alternative to metal-based catalysis for the synthesis of N-substituted pyrroles. nih.gov Investigating the application of these catalysts for the synthesis of 1-(2-isopropylphenyl)-1H-pyrrole from simple precursors like 1,4-dicarbonyl compounds and 2-isopropylaniline (B1208494) could lead to more sustainable and cost-effective production methods.

Mechanochemical and Solvent-Free Syntheses: The use of mechanochemical activation, such as ball-milling, in the presence of biomass-derived organic acids offers a solvent-free and energy-efficient route to N-substituted pyrroles. nih.gov Applying this technique to the synthesis of the target compound could significantly reduce the environmental impact of its production.

Exploration of Underutilized Reactivity Modes

The reactivity of the pyrrole (B145914) ring in this compound is influenced by the electronic and steric properties of the N-substituent. While electrophilic substitution at the C2 and C5 positions is a hallmark of pyrrole chemistry, future research could delve into less conventional reactivity patterns.

Key areas for exploration include:

Skeletal Recasting Strategies: A novel "skeletal recasting" strategy allows for the transformation of simple pyrroles into more complex, fully substituted pyrroles through a dearomative deconstruction and rearomative reconstruction sequence. acs.org Applying this powerful molecular editing tool to this compound could provide access to a diverse range of structurally complex derivatives that are otherwise difficult to synthesize. acs.org

Controlled Functionalization of N-Conjugated Systems: Advances in controlling reactive intermediates of N-conjugated allenes and alkynes have opened up new avenues for selective functionalization. nih.gov Investigating the reactivity of pyrrole-derived systems in this context could lead to novel transformations and the synthesis of unique molecular architectures.

Asymmetric Catalysis: The presence of the bulky 2-isopropylphenyl group can create a chiral environment around the pyrrole core. Exploiting this feature in asymmetric catalysis, for instance in enantioselective C-H functionalization or cycloaddition reactions, is a largely unexplored but potentially fruitful area of research.

Integration into Advanced Supramolecular Assemblies

The unique structural and electronic features of this compound make it an attractive building block for the construction of advanced supramolecular architectures with tailored properties.

Future research directions in this area include:

Design of Novel Host-Guest Systems: Pyrrole-based macrocycles and cages have shown promise as receptors for anions and other guest molecules. ims.ac.jp The steric bulk of the 2-isopropylphenyl group in this compound could be leveraged to create specific binding pockets for selective recognition of guest species.

Development of Supramolecular Polymers: The self-assembly of π-conjugated amphiphiles into supramolecular polymers is a powerful strategy for creating functional nanostructures. nih.govrsc.org By incorporating this compound into amphiphilic designs, it may be possible to tune the morphology and electronic properties of the resulting self-assembled materials.

Fabrication of Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyrrole ring can act as a ligand for metal ions, enabling the construction of coordination polymers and MOFs. ims.ac.jp The 2-isopropylphenyl group can influence the packing and porosity of these materials, potentially leading to new materials for gas storage, catalysis, or sensing applications.

Detailed Studies of Steric and Electronic Effects of the 2-Isopropylphenyl Moiety

A thorough understanding of how the 2-isopropylphenyl group influences the properties and reactivity of the pyrrole ring is crucial for the rational design of new functional molecules.

Future research should focus on:

Quantitative Analysis of Steric Hindrance: While the steric bulk of the 2-isopropylphenyl group is qualitatively understood to influence reaction pathways, quantitative studies are needed to precisely model its impact. rsc.org Techniques such as X-ray crystallography and computational modeling can provide detailed insights into the conformational preferences and steric shielding effects of this substituent.

Impact on Electronic Properties: The electronic effect of the 2-isopropylphenyl group on the pyrrole ring can be investigated using a combination of experimental techniques (e.g., NMR, UV-Vis, and fluorescence spectroscopy) and theoretical calculations. researchgate.net This will help to elucidate how this substituent modulates the aromaticity, electron density, and photophysical properties of the pyrrole core.

Correlation with Biological Activity: In the context of medicinal chemistry, understanding how the steric and electronic properties of the 2-isopropylphenyl group affect interactions with biological targets is paramount. nih.gov Structure-activity relationship (SAR) studies can reveal how modifications to this group influence the potency and selectivity of pyrrole-based drug candidates. nih.govnih.gov

Computational Design of New Derivatives with Enhanced Properties

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and development of new molecules with desired properties.

Future research efforts should leverage computational approaches to:

Predict Reaction Outcomes and Design Novel Catalysts: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms and predict the selectivity of different synthetic routes. rsc.org This can guide the experimental design of more efficient and selective syntheses of this compound derivatives.

Screen for Potential Biological Activity: Virtual screening and molecular docking studies can be employed to predict the binding affinity of this compound derivatives for various biological targets, such as enzymes and receptors. nih.govnih.gov This can help to prioritize compounds for synthesis and biological evaluation in drug discovery programs. researchgate.net

Design Materials with Tailored Optoelectronic Properties: Time-dependent DFT (TD-DFT) and other computational methods can be used to predict the absorption and emission properties of new pyrrole derivatives. researchgate.net This will enable the in-silico design of novel materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Q & A

Q. What are the key considerations for designing biological activity studies (e.g., antimicrobial assays)?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents. For antimicrobial testing, minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are standard. Cytotoxicity screening (e.g., MTT assay on HEK293 cells) ensures selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.